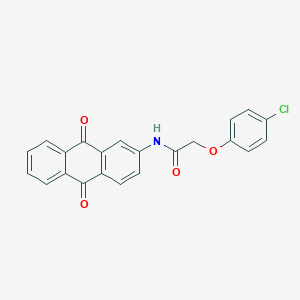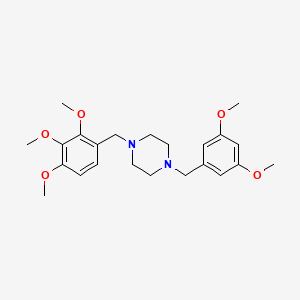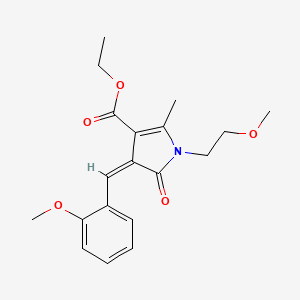
2-(4-chlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide, also known as CDDO-Im, is a synthetic triterpenoid compound that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of compounds called oleanane triterpenoids and has been shown to possess potent anti-inflammatory, antioxidant, and anticancer properties.
作用機序
The mechanism of action of 2-(4-chlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of antioxidant and anti-inflammatory responses. This compound has been shown to activate Nrf2 by binding to Keap1, a protein that inhibits Nrf2 activity, leading to the activation of downstream genes involved in antioxidant and anti-inflammatory pathways.
Biochemical and Physiological Effects
This compound has been shown to possess potent anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and also reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO) in cells.
実験室実験の利点と制限
One of the major advantages of using 2-(4-chlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide in lab experiments is its potent anti-inflammatory and antioxidant properties, which make it a useful tool for studying the role of oxidative stress and inflammation in various diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for research on 2-(4-chlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide. One potential area of research is the development of novel formulations of this compound that can improve its solubility and bioavailability. Another area of research is the investigation of the potential role of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to elucidate the precise molecular mechanisms underlying the anti-inflammatory and antioxidant effects of this compound.
合成法
The synthesis of 2-(4-chlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide involves the condensation of 2-(4-chlorophenoxy) acetic acid with 9,10-anthraquinone in the presence of a catalyst such as sulfuric acid. The resulting intermediate is then converted to this compound by reacting it with imidazole in the presence of a base such as triethylamine. The final product is obtained after purification by column chromatography.
科学的研究の応用
2-(4-chlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative diseases, and inflammatory disorders. It has been shown to possess potent anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis.
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClNO4/c23-13-5-8-15(9-6-13)28-12-20(25)24-14-7-10-18-19(11-14)22(27)17-4-2-1-3-16(17)21(18)26/h1-11H,12H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBPJGZWVQKHEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)COC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B5056231.png)
![4-(2-bromophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5056232.png)
![ethyl 4-[(3-bromophenyl)acetyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5056233.png)
![4-(3,4-dimethylphenyl)-2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B5056241.png)


![1-[2-(4-ethylphenoxy)ethoxy]-3-methoxybenzene](/img/structure/B5056273.png)
![(4S)-3-[2-(4-benzoyl-1-piperidinyl)-2-oxoethyl]-4-isopropyl-1,3-oxazolidin-2-one](/img/structure/B5056285.png)

![2-methoxy-N-[(2-methoxy-1-naphthyl)methyl]aniline](/img/structure/B5056306.png)
![5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5056308.png)
![2-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenoxy)-N-(2-pyridinylmethyl)acetamide](/img/structure/B5056317.png)
![1-cyclopentyl-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5056323.png)
![1-[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine](/img/structure/B5056324.png)
